molecular formula C16H17N5O3S B2566406 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 586992-91-8

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2566406
CAS No.: 586992-91-8
M. Wt: 359.4
InChI Key: XYNZQMIFWFNNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by:

  • A 4-amino group on the 1,2,4-triazole ring.
  • A furan-2-yl substituent at the 5-position of the triazole.
  • A thioether linkage connecting the triazole to the acetamide backbone.
  • An N-(2-ethoxyphenyl) group as the terminal acetamide substituent.

This compound has demonstrated anti-exudative activity in preclinical studies, showing efficacy comparable to diclofenac sodium at a dose of 10 mg/kg in rodent models . Its synthesis involves alkylation of a triazole-thione precursor with α-chloroacetamide derivatives under basic conditions .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-2-23-12-7-4-3-6-11(12)18-14(22)10-25-16-20-19-15(21(16)17)13-8-5-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNZQMIFWFNNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Thioether Formation: The triazole and furan rings are linked via a thioether bond, typically using thiol reagents under mild conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Pharmaceuticals: It is explored as a potential drug candidate for various diseases, including bacterial infections and cancer.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation.

    Pathways Involved: It interferes with the folate pathway, which is crucial for DNA synthesis, thereby exerting its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thio-Acetamide Backbone

The following compounds share the core triazole-thio-acetamide structure but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Compound Name / ID Key Substituents Melting Point (°C) Biological Activity Source (Evidence ID)
Target Compound 4-amino, 5-furan-2-yl, N-(2-ethoxyphenyl) Not reported Anti-exudative activity (comparable to diclofenac sodium)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridin-3-yl, N-(4-ethylphenyl) Not reported Orco receptor agonist (activates insect odorant receptors)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridin-2-yl, N-(4-butylphenyl) Not reported Orco receptor antagonist (blocks insect odorant signaling)
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 442641-51-2) 4-allyl, 5-furan-2-yl, N-(4-sulfamoylphenyl) Not reported Not reported; sulfamoyl group suggests potential antimicrobial or anti-inflammatory activity
AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide) 4-amino, 5-(2-hydroxyphenyl), N-(4-ethoxyphenyl) Not reported Reverse transcriptase inhibitor (predicted KI = 0.15 nM, superior to nevirapine)

Impact of Substituents on Activity

Triazole Ring Modifications
  • 4-Amino vs. This may improve solubility and receptor interactions, as seen in its anti-exudative efficacy .
  • 5-Substituents : The furan-2-yl group in the target compound provides π-π stacking capability, whereas pyridinyl groups in VUAA1/OLC15 confer basicity and metal-binding properties critical for Orco modulation .
Acetamide Terminal Group Variations
  • N-(2-Ethoxyphenyl) : The ethoxy group at the ortho position likely enhances metabolic stability compared to para-substituted analogs (e.g., N-(4-ethylphenyl) in VUAA1).
  • Sulfamoyl vs.

Pharmacological Comparisons

  • Anti-Exudative Activity : The target compound reduced inflammation in rodent models at 10 mg/kg, matching diclofenac sodium (8 mg/kg) . This contrasts with VUAA1, which lacks reported anti-inflammatory effects but is a potent insect odorant receptor agonist .
  • Enzyme Inhibition : AM34, a close analog with a 4-ethoxyphenyl group, showed superior reverse transcriptase inhibition (KI = 0.15 nM) compared to nevirapine, suggesting the triazole-thio-acetamide scaffold’s versatility in targeting diverse enzymes .

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide belongs to a class of triazole derivatives that have garnered significant interest due to their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4O3SC_{13}H_{14}N_4O_3S, with a molecular weight of approximately 302.34 g/mol. The structure includes a furan ring and a triazole moiety, which are known for their pharmacological significance.

Antimicrobial Activity

Research has shown that derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole exhibit notable antimicrobial properties. In a study assessing various triazole derivatives, including those similar to our compound, it was found that:

  • Microbial Strains Tested : The compounds were tested against standard strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The most sensitive strain was S. aureus, with certain derivatives showing up to two-fold increases in activity when specific alkyl substituents were introduced .
Microbial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored. A study indicated that certain compounds demonstrated antiviral activity against Mycobacterium tuberculosis, although the specific activity of our compound requires further investigation. Compounds with similar structures showed inhibition rates comparable to established antiviral agents .

Anticancer Activity

The anticancer properties of triazole derivatives have been well-documented. For instance:

  • Cell Lines Tested : Compounds were evaluated against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D).
  • Findings : Some derivatives exhibited IC50 values indicating significant cytotoxicity. For example, related compounds showed IC50 values of 6.2 μM for HCT-116 and 27.3 μM for T47D cells .
Cancer Cell LineIC50 Value (μM)
HCT-1166.2
T47D27.3

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural characteristics:

  • Substituent Effects : The introduction of various alkyl groups can enhance antimicrobial activity.
  • Functional Groups : The presence of thioether and amine functionalities plays a crucial role in modulating biological responses.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A derivative was tested in vitro against multi-drug resistant strains, demonstrating promising results that warrant further clinical exploration.
  • Anticancer Trials : Initial trials indicated that patients treated with triazole-based therapies showed improved outcomes compared to standard treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.